Synthetic Utility in CRF1 Antagonist Development
The compound is the documented starting material for synthesizing 2-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-N,N-diethyl-8-methoxy-3-methylquinolin-5-amine, a known corticotropin-releasing factor-1 (CRF1) receptor antagonist [1]. This establishes a proven synthetic pathway to a specific, biologically active chemotype that is inaccessible from simpler analogs like 1-(2,6-dimethoxyphenyl)propan-1-one or 1-(2,4,6-trimethoxyphenyl)propan-1-one, which lack the critical 4-methoxymethyl group for downstream functionalization.
| Evidence Dimension | Synthetic accessibility to a specific CRF1 antagonist pharmacophore |
|---|---|
| Target Compound Data | Enables the synthesis of C578969 via multi-step synthesis [1]. |
| Comparator Or Baseline | 1-(2,6-dimethoxyphenyl)propan-1-one (CAS 3840-02-6) and 1-(2,4,6-trimethoxyphenyl)propan-1-one (CAS 834-94-6) |
| Quantified Difference | Qualitative (Pathway Enabled vs. Not Enabled): The target compound's unique 4-methoxymethyl group is a structural requirement for synthesizing the final quinoline antagonist. |
| Conditions | Multi-step organic synthesis as described in patent and medicinal chemistry literature. |
Why This Matters
For procurement, this differentiator ensures the compound is purpose-fit for synthesizing this specific class of CNS-targeting drugs, a capability not offered by structurally simpler, off-the-shelf phenylpropanones.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: 2-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-N,N-diethyl-8-methoxy-3-methylquinolin-5-amine. Unique ID: C578969. 2024. View Source
